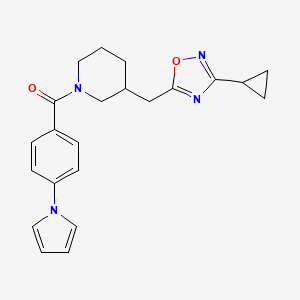

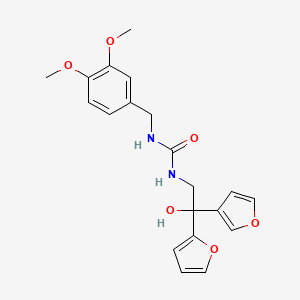

![molecular formula C18H19BrN2OS B2519792 5-Hydroxy-5-phenyl-7-(o-tolyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide CAS No. 1164131-41-2](/img/structure/B2519792.png)

5-Hydroxy-5-phenyl-7-(o-tolyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-Hydroxy-5-phenyl-7-(o-tolyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide" is a derivative of the tetrahydroimidazo[2,1-b]thiazole class. These compounds are known for their broad-spectrum biological activities, including anthelmintic properties as seen in isothiourea derivatives of 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole . The compound is likely to possess similar biological activities due to its structural similarities with the mentioned derivatives.

Synthesis Analysis

The synthesis of related compounds typically involves S-alkylation of thioureas, which can be obtained through the reaction of an amine with a corresponding isothiocyanate derivative or vice versa . The synthesis route for the specific compound of interest is not detailed in the provided papers, but it can be inferred that a similar strategy might be employed, possibly involving the introduction of a hydroxy group and a phenyl group at specific positions on the tetrahydroimidazo[2,1-b]thiazole scaffold.

Molecular Structure Analysis

While the exact molecular structure of "5-Hydroxy-5-phenyl-7-(o-tolyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide" is not provided, the structure-activity relationships (SAR) of similar compounds have been studied. For instance, the crystal structure of a benzimidazole derivative was elucidated using X-ray diffraction, which is a common technique for determining the precise three-dimensional arrangement of atoms in such molecules . This information is crucial for understanding the interaction of the compound with biological targets.

Chemical Reactions Analysis

The chemical reactions involving tetrahydroimidazo[2,1-b]thiazole derivatives are diverse and can lead to a variety of functionalized compounds. For example, the Vilsmeier reaction has been used to synthesize 5-formylimidazo[2,1-b]thiazoles, which can be further modified to produce thiosemicarbazones, tosylhydrazones, and hydroxymethyl derivatives . These reactions demonstrate the chemical versatility of the tetrahydroimidazo[2,1-b]thiazole core and suggest that the compound could also undergo similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroimidazo[2,1-b]thiazole derivatives are not explicitly discussed in the provided papers. However, it can be assumed that these properties would be influenced by the specific substituents present on the core structure. For instance, the introduction of a hydroxy group could affect the compound's solubility and hydrogen bonding potential, while the presence of a phenyl group might influence its lipophilicity . These properties are important for the compound's bioavailability and interaction with biological targets.

科学研究应用

Antitumor Potential

5-Hydroxy-5-phenyl-7-(o-tolyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide has been studied for its potential antitumor properties. One study discusses the synthesis of related 5-substituted 6-phenylimidazo[2,1-b]thiazoles, which were used as starting materials for the preparation of compounds tested for leukemia treatment Andreani, Bonazzi, & Rambaldi, 1982.

Anthelmintic Activity

This compound has also been linked to broad-spectrum anthelmintic activity. A study on isothiourea derivatives of 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole revealed these derivatives to be active against nematodes, cestodes, and trematodes, showcasing an enhanced activity spectrum over tetramisole Brewer, Dorgan, Manger, Mamalis, & Webster, 1987.

Anti-HIV-1 Activity

Research has also explored the anti-HIV-1 activity of this chemical's derivatives. For instance, certain 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones, considered as analogues of this compound, demonstrated activity against HIV-1, highlighting its potential in antiviral research Danel, Pedersen, & Nielsen, 1998.

Antimicrobial Properties

The antimicrobial properties of certain derivatives have also been studied. A series of 2-arylthio-3-ethoxycarbonyl-6-arylimidazo[2,1-b]thiazoles were synthesized and exhibited antibacterial activity against various bacterial strains and antifungal properties against Aspergillus niger and Candida albicans Shetty, Koti, Lamani, Badiger, & Khazi, 2008.

Anti-Hyperglycemic Evaluation

This compound's derivatives have also been evaluated for their antihyperglycemic activity. New thiazolylmethoxyphenyl pyrimidines, analogous to this compound, were synthesized and showed noticeable antihyperglycemic activity in a rat model, indicating potential use in diabetes treatment Bhosle, Deshmukh, Pal, Srivastava, & Mane, 2015.

属性

IUPAC Name |

7-(2-methylphenyl)-5-phenyl-3,6-dihydro-2H-imidazo[2,1-b][1,3]thiazol-4-ium-5-ol;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N2OS.BrH/c1-14-7-5-6-10-16(14)19-13-18(21,15-8-3-2-4-9-15)20-11-12-22-17(19)20;/h2-10,21H,11-13H2,1H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXJPKAUJPRWIS-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CC([N+]3=C2SCC3)(C4=CC=CC=C4)O.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-5-phenyl-7-(o-tolyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Bromophenyl)sulfamoyl]benzoic acid](/img/structure/B2519709.png)

![7-(4-fluoroanilino)-5-methyl-2-phenethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2519712.png)

![N-[2-(Ethylamino)-2-oxoethyl]-2-fluoro-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2519714.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide](/img/structure/B2519715.png)

![3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(5-methyl-2-thienyl)-1,2,4-oxadiazole](/img/structure/B2519720.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(2,4-dimethoxyphenyl)propan-1-one](/img/structure/B2519721.png)

![1-mesityl-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2519727.png)

![N-(2,4-dimethoxyphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2519730.png)